molecular formula C12H6I2O B1580957 2,8-Diiododibenzofuran CAS No. 5943-11-3

2,8-Diiododibenzofuran

Cat. No. B1580957
CAS RN: 5943-11-3
M. Wt: 419.98 g/mol
InChI Key: VKTLGHDNPWVFSY-UHFFFAOYSA-N
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Description

2,8-Diiododibenzofuran is a chemical compound with the molecular formula C12H6I2O . It has a molecular weight of 419.99 g/mol . The IUPAC name for this compound is 2,8-diiododibenzofuran .


Molecular Structure Analysis

The linear formula of 2,8-Diiododibenzofuran is C12H6I2O . The compound consists of a dibenzofuran core with iodine atoms attached at the 2 and 8 positions .


Physical And Chemical Properties Analysis

2,8-Diiododibenzofuran is a solid at 20°C . It has a melting point range of 174.0 to 178.0°C . The compound is white to light yellow to light orange in color and appears as a powder or crystal .

Scientific Research Applications

Application in the Synthesis of Aromatic Polyimides

  • Summary of the Application : 2,8-Diiododibenzofuran is used as a monomer in the synthesis of aromatic polyimides . These polyimides are materials with excellent thermal, mechanical, and chemical properties, and they find use in various areas such as the manufacture of household appliances, textiles, insulation, implants, optoelectronics, and gas separation .
  • Methods of Application or Experimental Procedures : The synthesis involves the preparation of aromatic polyimides from a new aromatic diamine monomer derived from the rigid ring dibenzofuran . All polyimides were obtained in high yield, and the inherent viscosities were in the range of 0.60 and 0.74 dL/g .
  • Results or Outcomes : The polyimides showed high thermal stability with thermal decomposition temperature (TDT10%) between 555-590°C and the glass transition temperatures (Tg) values were between 290 and 315 °C . Polymeric films were obtained from PI6FDA and PISiDA solutions and then contact angle and surface free energy were tested in order to know the hydrophobicity of materials . Permeability and selectivity analyses were developed where PI6FDA film offered a reasonably acceptable balance of permselectivity with values close to the Robeson upper bound (1991), in particular for the CO2/CH4 gas pair .

Application in Organic Semiconductor Building Blocks

  • Summary of the Application : 2,8-Diiododibenzofuran is used as a building block in the synthesis of organic semiconductors . Organic semiconductors are a class of materials that combine the mechanical properties of polymers with the electronic properties of semiconductors, and they find use in various areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
  • Methods of Application or Experimental Procedures : The synthesis involves the preparation of organic semiconductors from 2,8-Diiododibenzofuran . The specific synthetic procedures and experimental conditions might vary depending on the exact type of organic semiconductor being synthesized .
  • Results or Outcomes : The organic semiconductors synthesized from 2,8-Diiododibenzofuran can exhibit excellent electronic properties, making them suitable for use in various electronic devices .

Application in the Synthesis of 2,8-di(3-nitrophenyl)dibenzofuran

  • Summary of the Application : 2,8-Diiododibenzofuran is used in the synthesis of 2,8-di(3-nitrophenyl)dibenzofuran . This compound could potentially have various applications in organic chemistry .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 2,8-Diiododibenzofuran with 3-nitrophenylboronic acid in the presence of bis(triphenylphosphine)palladium (II) dichloride and potassium carbonate .
  • Results or Outcomes : The product, 2,8-di(3-nitrophenyl)dibenzofuran, is obtained . The specific properties and potential applications of this compound would depend on further studies .

Application in Organic Electroluminescent Derivatives

  • Summary of the Application : 2,8-Diiododibenzofuran is used in the synthesis of organic electroluminescent derivatives . These derivatives are used in organic light-emitting diodes (OLEDs), which are considered to be the emissive display technology most competitive with the liquid crystal displays (LCDs) and have found wide applications in daily life electronics such as car stereos, cell phones, and digital cameras .
  • Methods of Application or Experimental Procedures : The synthesis involves palladium-catalyzed coupling reactions of 2,8-diiododibenzofuran and diarylamines . These compounds are amorphous with a glass transition temperature ranging from 65 to 193 °C .
  • Results or Outcomes : The emission colors of the materials vary from blue to bluish green . Some blue-emitting devices have promising performance .

Safety And Hazards

2,8-Diiododibenzofuran may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

One paper suggests that 2,8-diiododibenzofuran and its derivatives could be used in the development of organic light-emitting diodes (OLEDs). These compounds are amorphous with a glass transition temperature ranging from 65 to 193°C. The emission colors of the materials vary from blue to bluish green . This suggests potential applications in the field of materials science, particularly in the development of low molecular weight semiconductor building blocks .

properties

IUPAC Name

2,8-diiododibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6I2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTLGHDNPWVFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(O2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348299
Record name 2,8-Diiododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Diiododibenzofuran

CAS RN

5943-11-3
Record name 2,8-Diiododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-DIIODODIBENZOFURAN
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
H Gilman, S Avakian - Journal of the American Chemical Society, 1945 - ACS Publications
In connection with the preparation of 4,(>-di-atninodibenzofuran for antimalarial studies, an examination was made of the amination of 4, 6-diiododibenzofuran. The products isolated …
Number of citations: 57 pubs.acs.org
YC Ku, YS Yen, TH Huang, CH Chen… - Journal of the …, 2006 - Wiley Online Library
A new series of 2,8‐disubstituted dibenzofuran derivatives (dbf) have been synthesized via palladium‐catalyzed coupling reactions of 2,8‐diiododibenzofuran and diarylamines. These …
Number of citations: 4 onlinelibrary.wiley.com
A Tundidor-Camba, CA Terraza, LH Tagle, D Coll… - Rsc Advances, 2015 - pubs.rsc.org
Three aromatic polyimides (PIs) were prepared from a new aromatic diamine monomer derived from the rigid ring dibenzofuran. All PIs were obtained in high yield and the inherent …
Number of citations: 9 pubs.rsc.org
Y Im, JY Lee - Dyes and Pigments, 2015 - Elsevier
A carboline modified dibenzofuran compound, 2,8-bis(pyrido[2,3-b]indol-9-yl)dibenzofuran (DBFCb), was synthesized and evaluated as the host material for blue phosphorescent …
Number of citations: 14 www.sciencedirect.com
SR LaBrenz, H Bekele, JW Kelly - Tetrahedron, 1998 - Elsevier
The solubility of aromatic compounds in aqueous solution is difficult to predict due to the lack of systematic solubility data and the inherent difficulties associated with theoretical …
Number of citations: 7 www.sciencedirect.com
RJ Perry, SR Turner, RW Blevins - Macromolecules, 1993 - ACS Publications
High molecular weight aromatic polyamides can be synthesized by the palladium-catalyzed carbonylation and condensation of diiodoaromatics and aromatic diamines. This process is …
Number of citations: 56 pubs.acs.org
HA Lashuel, SR LaBrenz, L Woo… - Journal of the …, 2000 - ACS Publications
Deciphering the mechanism(s) of β-sheet mediated self-assembly is essential for understanding amyloid fibril formation and for the fabrication of polypeptide materials. Herein, we …
Number of citations: 343 pubs.acs.org
EB Schwartz, CB Knobler, DJ Cram - Journal of the American …, 1992 - ACS Publications
The syntheses of six new host systems are reported whose semirigid, saddle-shaped structures are based on incorporation of three to four dibenzofuran units into a macroring (4-9). The …
Number of citations: 80 pubs.acs.org
R Kaul, S Deechongkit, JW Kelly - Journal of the American …, 2002 - ACS Publications
A versatile synthesis has been developed to functionalize the 4-(2-aminoethyl)-6-dibenzofuran propionic acid residue (1a) at the 2 and 8 positions with a variety of different substructures…
Number of citations: 61 pubs.acs.org
K Suzuki, M Tominaga, M Kawano… - Chemical …, 2009 - pubs.rsc.org
Self-assembly of an M 6 L 12 coordination cube - Chemical Communications (RSC Publishing) DOI:10.1039/B822311D Royal Society of Chemistry View PDF VersionPrevious Article…
Number of citations: 91 pubs.rsc.org

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